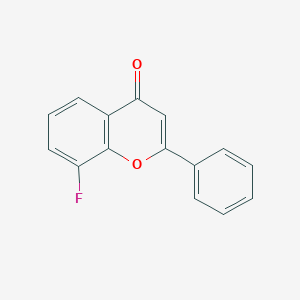

8-Fluoro-2-phenyl-4H-1-benzopyran-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-2-phenylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO2/c16-12-8-4-7-11-13(17)9-14(18-15(11)12)10-5-2-1-3-6-10/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMNCTDZPHRSSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279904 | |

| Record name | 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2558-21-6 | |

| Record name | 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2558-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In Vitro Pharmacological Investigations of 8 Fluoro 2 Phenyl 4h 1 Benzopyran 4 One Analogues

Anticancer and Antiproliferative Activity Studies in Cell Lines

Analogues of 2-phenyl-4H-1-benzopyran-4-one have demonstrated significant potential as anticancer agents. Research has shown that these compounds can inhibit the growth and proliferation of various cancer cells. For instance, fluoro-substituted benzo[b]pyran derivatives have shown activity against lung (NCI-H460), breast (MCF7), and central nervous system (SF-268) cancer cell lines. The anticancer effects of these compounds are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Hybrid molecules, which combine the benzopyran-4-one skeleton with other pharmacologically active moieties like isoxazole (B147169), have been synthesized and evaluated for their antiproliferative activity. Certain benzopyran-4-one-isoxazole hybrid compounds displayed significant and selective antiproliferative activities against a panel of cancer cell lines while being minimally cytotoxic to normal cell lines. For example, one such compound induced apoptosis in 50.8% of MDA-MB-231 breast cancer cells at a 5 μM concentration. These findings highlight the potential of developing benzopyran-4-one derivatives as selective anticancer agents.

| Compound | IC₅₀ (μM) |

|---|---|

| 5a | 5.2 - 22.2 |

| 5b | 5.2 - 22.2 |

| 5c | 5.2 - 22.2 |

| 5d | 5.2 - 22.2 |

Anti-inflammatory Response Evaluation and Mechanistic Insights

Derivatives of 2-phenyl-4H-1-benzopyran-4-one are recognized for their anti-inflammatory properties. Inflammation is a complex biological response, and the development of agents that can modulate this process is a significant therapeutic goal. The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade.

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins. There are two main isoforms, COX-1 and COX-2; selective inhibition of COX-2 is often desirable to reduce the side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Studies on a series of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-ones, which are derivatives of the core structure, have shown them to be potent and selective COX-2 inhibitors. The nature and size of substituents on the chromene scaffold have been found to be important for COX-2 inhibitory activity. This selective inhibition suggests that these compounds could serve as a template for designing new anti-inflammatory agents with improved safety profiles.

| Compound | Substituent (R) | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3 | H | 10.80 | 0.11 | 98.2 |

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that plays a central role in initiating and amplifying the inflammatory response. The modulation of TNF-α and other cytokines like interleukin-6 (IL-6) is a critical target for anti-inflammatory therapies.

Research has demonstrated that novel 2-phenyl-4H-chromen-4-one derivatives can exert anti-inflammatory effects by modulating these pathways. One particular derivative was found to downregulate the expression of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced inflammation models. This inhibition was linked to the suppression of the TLR4/MAPK signaling pathway, indicating a specific mechanism of action. These findings suggest that such compounds have the potential to be developed into drugs for treating inflammatory diseases.

Antimicrobial Efficacy Against Pathogenic Strains

The benzopyran-4-one scaffold has also been explored for its antimicrobial properties, leading to the development of derivatives with activity against a range of pathogenic bacteria and fungi.

Analogues of 2-phenyl-4H-1-benzopyran-4-one have been synthesized and evaluated for their antibacterial activity. A study focusing on derivatives carrying monoamidinobenzimidazoles at the C-6 position found them to have potent activity, particularly against Gram-positive bacteria.

These compounds were effective against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermidis (MRSE). The most active compounds in this series demonstrated significant inhibitory activity, suggesting their potential as leads for new antibacterial drugs.

| Compound | S. aureus (MIC μg/mL) | MRSA (MIC μg/mL) | MRSE (MIC μg/mL) |

|---|---|---|---|

| 23 | 1.56 | 1.56 | 1.56 |

| 22 | 1.56 | 1.56 | 1.56 |

In addition to antibacterial effects, certain 2-phenyl-4H-1-benzopyran-4-one derivatives have shown promising antifungal activity. The same series of compounds carrying monoamidinobenzimidazoles was tested against pathogenic fungi, revealing notable efficacy.

Specifically, activity was observed against Candida albicans and Candida krusei. One of the most potent compounds exhibited a low minimum inhibitory concentration against C. albicans, indicating its potential for development as an antifungal agent.

| Compound | C. albicans (MIC μg/mL) | C. krusei (MIC μg/mL) |

|---|---|---|

| 22 | 3.12 | >50 |

Antiviral Activity Assessments, Including HIV-1 Integrase Inhibition

The 2-phenyl-4H-1-benzopyran-4-one scaffold, characteristic of flavones, has been a focal point in the search for novel antiviral agents. Analogues of this structure have demonstrated inhibitory effects against various viruses, with a significant area of investigation being the inhibition of the human immunodeficiency virus type 1 (HIV-1). A key target in HIV-1 replication is the integrase (IN) enzyme, which is responsible for inserting the viral DNA into the host cell's genome. nih.gov As there is no equivalent homologue in human cells, HIV-1 integrase represents an attractive and specific target for antiretroviral therapy. nih.govnih.gov

Research into HIV-1 integrase inhibitors has identified several structural classes capable of disrupting the enzyme's function. nih.gov While specific studies on 8-fluoro-2-phenyl-4H-1-benzopyran-4-one are not extensively detailed in the provided literature, research on related compounds provides insight. For instance, derivatives featuring dihydroxycinnamoyl moieties, which share structural similarities with the flavonoid backbone, were developed as potent IN inhibitors. researchgate.net However, their progression was often hampered by cytotoxicity. This led to the design of trihydroxycinnamoyl derivatives, which exhibited both antiretroviral activity and lower cytotoxicity in cell-based assays. researchgate.net

Furthermore, flavonoids such as Baicalein (5,6,7-trihydroxy-2-phenyl-4H-chromen-4-one) have shown strong inhibitory activity against the 3CL protease of SARS-CoV-2, another key viral enzyme. nih.gov Baicalein was found to hinder more than 50% of SARS-CoV-2 replication in Vero E6 cell cultures at concentrations of 25 μg/mL and also displayed antiviral activity against other coronaviruses. nih.gov This demonstrates the broader potential of the 2-phenyl-4H-1-benzopyran-4-one scaffold in targeting critical viral enzymes. The exploration of various substitutions on this core structure, including fluorination, continues to be a strategy in the development of new antiviral therapeutic agents. nih.gov

Antioxidant Capacity and Free Radical Scavenging Mechanisms

Analogues of this compound, belonging to the flavonoid class, are recognized for their significant antioxidant properties. mdpi.com These compounds can neutralize free radicals, such as reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in oxidative stress and various diseases. nih.govmdpi.com The primary mechanism by which these flavonoids exert their antioxidant effect is through free radical scavenging, predominantly via hydrogen atom transfer (HAT). researchgate.net

In the HAT mechanism, the phenolic hydroxyl (-OH) groups present on the flavonoid structure donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable flavonoid radical. researchgate.netscienceopen.com The stability of this resulting phenoxyl radical is crucial, as it prevents the initiation of new radical chain reactions. scienceopen.com The antioxidant activity of these compounds is heavily influenced by the number and position of hydroxyl groups on the 2-phenyl-4H-1-benzopyran-4-one skeleton. mdpi.comnih.gov

Key structural features that enhance the radical scavenging activity of flavonoids include:

A catechol group (o-dihydroxy) on the B-ring: This configuration is particularly effective for radical scavenging and contributes to the stability of the resulting radical through electron delocalization. mdpi.com

A 3-hydroxyl group on the C-ring: This feature, in conjunction with the C2-C3 double bond, allows for electron delocalization from the B-ring, which further enhances radical scavenging capacity. nih.gov

A 5-hydroxyl group on the A-ring: This group can form an intramolecular hydrogen bond with the 4-keto group, which can influence the electrochemical properties and antioxidant potential of the molecule. researchgate.net

Studies on various flavonoids have confirmed that the number of hydroxyl groups has a stronger influence on antioxidant activity than other structural criteria. nih.gov The ability of these compounds to act as hydrogen-donating antioxidants makes them effective in diminishing the effects of oxidative species like hydrogen peroxide and hydroxyl radicals. researchgate.net

Enzyme Modulation and Inhibition Profiles

Analogues of 2-phenyl-4H-1-benzopyran-4-one have been identified as potent inhibitors of the DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks. nih.gov The inhibition of DNA-PK can sensitize cancer cells to radiation therapy. Extensive structure-activity relationship (SAR) studies have been conducted on this class of compounds.

A key template for these inhibitors is 2-morpholino-4H-chromen-4-one. researchgate.net Modifications at the 8-position of the chromenone ring with biaryl substituents have led to the discovery of highly potent inhibitors. nih.gov For example, compounds such as 8-(3-(thiophen-2-yl)phenyl)chromen-4-one and 8-(3-(thiophen-3-yl)phenyl)chromen-4-one were identified as particularly effective. nih.gov

Further research into 8-arylchromen-4-one derivatives revealed the phenomenon of atropisomerism, where restricted rotation around the bond connecting the aryl group to the chromenone core leads to separable, non-superimposable stereoisomers. nih.govbohrium.com Biological evaluation of these separated atropisomers showed a significant difference in potency, with often only one of the enantiomers being biologically active against DNA-PK. nih.gov This highlights the specific stereochemical requirements for effective binding and inhibition of the enzyme. A prominent example is NU7441 (8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one), a potent and selective DNA-PK inhibitor. nih.gov

| Compound | Structure | DNA-PK IC₅₀ (nM) |

|---|---|---|

| NU7441 | 8-(dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one | 30 |

| N-(2-(cyclopropylmethoxy)-4-(2-morpholino-4-oxo-4H-chromen-8-yl)phenyl)-2-morpholinoacetamide | Not available | 8 |

Data sourced from references researchgate.netnih.gov.

The phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes involved in critical cellular functions such as cell growth, proliferation, and survival. The 2-phenyl-4H-1-benzopyran-4-one scaffold has served as a foundation for developing inhibitors that target the PI3K family. The compound LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a well-known early example of a PI3K inhibitor that also shows activity against DNA-PK. researchgate.net

While the chromen-4-one core is a valid pharmacophore for PI3K inhibition, extensive research has also been conducted on structurally related heterocyclic systems. For example, IC87114, a quinazolin-4(3H)-one derivative, is a potent and selective inhibitor of the PI3Kδ isoform. nih.gov Studies on this compound revealed that its three-dimensional structure, including atropisomerism, significantly influences its biological activity. The two stable atropisomers (aS and aR) of IC87114 were found to be equally active in the PI3Kδ assay. nih.gov This suggests that for certain analogues, the specific spatial arrangement of substituents is critical for potent inhibition. The development of PI3K inhibitors often involves modifying the core heterocyclic structure and its substituents to achieve selectivity for specific PI3K isoforms.

Protein tyrosine kinases (PTKs) are essential enzymes in cellular signal transduction pathways, and their dysregulation is linked to various diseases, including cancer. nih.goved.ac.uk The 4-oxo-4H-1-benzopyran (chromone) structure is a recognized scaffold for the development of PTK inhibitors, including inhibitors of c-Src kinase, a non-receptor tyrosine kinase. researchgate.netresearchgate.net

A study on synthesized 4-oxo-4H-1-benzopyran derivatives identified compounds with modest c-Src kinase inhibitory activity. researchgate.net For instance, certain derivatives exhibited IC₅₀ values in the range of 52–57 μM. researchgate.net In a separate investigation of 2-amino-4-aryl-4H-naphthopyran derivatives, which contain a related chromene core, the unsubstituted 4-phenyl analogue showed a c-Src kinase inhibitory IC₅₀ value of 28.1 μM. researchgate.netnih.gov Interestingly, in this series, there was no significant correlation between the potency of c-Src kinase inhibition and the antiproliferative activity against breast cancer cell lines for most compounds. nih.gov

The general structure-activity relationship for tyrosine kinase inhibition by flavonoid-type compounds indicates that the presence and positioning of hydroxyl groups and other substituents on the phenyl rings are crucial for activity. nih.govnih.gov For instance, studies on furan-2-yl(phenyl)methanone derivatives, which share some structural features, showed that hydroxyl groups on the backbone are essential for in vitro PTK inhibitory activity, while the introduction of halogen atoms on the phenyl ring can increase the activity. nih.gov

| Compound Class/Name | c-Src Kinase IC₅₀ (µM) |

|---|---|

| 4-oxo-4H-1-benzopyran derivatives | 52 - 57 |

| Unsubstituted 4-phenyl-4H-naphthopyran analogue | 28.1 |

| 3-Nitro-phenyl-4H-naphthopyran analogue | >150 |

Data sourced from references researchgate.netnih.gov.

Aminopeptidase N (APN), also known as CD13, is a transmembrane metalloprotease that plays a role in various physiological and pathological processes, including inflammation and cancer. nih.gov This ectoenzyme is capable of modulating the activity of bioactive peptides and influencing major biological events like cell proliferation and angiogenesis. nih.gov Consequently, the inhibition of APN/CD13 is considered a potential therapeutic strategy. nih.gov

APN/CD13 is expressed on a wide variety of cell types, including endothelial, epithelial, and immune cells. nih.gov Its expression can be upregulated by pro-inflammatory cytokines such as IFN-γ. researchgate.net While the provided literature extensively covers the biological roles of APN/CD13 and the existence of natural and synthetic inhibitors, specific data on the modulatory activity of this compound or its close analogues is not detailed. However, the broad biological activities of flavonoids suggest that they could potentially interact with such enzymes. The development of inhibitors for APN/CD13 has involved various chemical scaffolds, and the exploration of flavonoid-based structures remains a plausible area for future research in identifying novel modulators of this enzyme.

ErmA Efflux Pump Modulation in Bacterial Resistance

The ability of bacteria to actively extrude antibiotics is a significant mechanism of drug resistance. Efflux pumps, such as those belonging to the ATP-binding cassette (ABC) superfamily, are crucial in this process. While flavonoids, as a chemical class, have been investigated for their potential to inhibit bacterial efflux pumps, specific data on the interaction of this compound with the ErmA efflux pump are not extensively documented in the current scientific literature.

However, the general activity of flavonoids as efflux pump inhibitors (EPIs) suggests a potential role for fluorinated derivatives in this area. mdpi.comnih.gov Flavonoids are thought to interfere with the function of these pumps through various mechanisms, including competitive inhibition and disruption of the energy source for the pump. mdpi.com For instance, certain flavonoids have been shown to inhibit the NorA efflux pump in Staphylococcus aureus. nih.gov The introduction of a fluorine atom at the 8-position of the flavone (B191248) core could potentially enhance its binding affinity to the ErmA pump or alter its lipophilicity, thereby influencing its ability to permeate the bacterial membrane and interact with the pump. Further in vitro studies are required to specifically evaluate the efficacy of this compound as a modulator of the ErmA efflux pump and its potential to reverse antibiotic resistance in clinically relevant bacteria.

Monoamine Oxidase-B (MAO-B) Inhibition

Monoamine oxidase-B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative disorders such as Parkinson's disease. A study on a series of halogenated flavones demonstrated that fluorinated derivatives can be potent and selective inhibitors of MAO-B. nih.govnih.gov While this compound was not specifically evaluated in this study, the findings for other fluorinated flavones provide valuable insights into its potential activity.

The study revealed that the position and nature of the halogen substituent on the flavone scaffold significantly influence MAO-B inhibitory activity. For instance, fluorinated flavones with specific substitution patterns exhibited IC50 values in the nanomolar range, indicating high potency. nih.govnih.gov The fluorine atom's high electronegativity and ability to form hydrogen bonds may contribute to a stronger interaction with the active site of the MAO-B enzyme. nih.gov

Table 1: In Vitro MAO-B Inhibitory Activity of Selected Fluorinated Flavones

| Compound | Substitution Pattern | MAO-B IC50 (nM) |

|---|---|---|

| Compound 11b | 7-isopropyloxy-5-fluoro | 17 |

| Compound 10a | 5-fluoro-7-methoxy | 28 |

| Compound 10b | 5-fluoro-7-ethoxy | 22 |

| Compound 10c | 5-fluoro-7-isopropyloxy | 16 |

| Compound 11a | 7-methoxy-5-fluoro | 74 |

| Compound 11c | 7-ethoxy-5-fluoro | 35 |

Data sourced from Castillo-Arellano et al. (2024). nih.govnih.gov

The data suggest that fluorination of the flavone ring is a promising strategy for developing potent and selective MAO-B inhibitors. Further investigation into the specific inhibitory activity of this compound is warranted to determine its potential as a therapeutic agent for neurological disorders.

Receptor Binding and Agonist/Antagonist Properties

Peroxisome Proliferator-Activated Receptors (PPARα and PPARγ) Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. mdpi.comwikipedia.org Agonists of PPARα and PPARγ are used in the treatment of dyslipidemia and type 2 diabetes, respectively. mdpi.comwikipedia.org Flavonoids have been identified as potential PPAR modulators. nih.govmdpi.com

While direct studies on the interaction of this compound with PPARα and PPARγ are limited, research on other flavonoids provides a basis for potential activity. Isoflavones, a subclass of flavonoids, have been shown to be potent dual agonists for PPARα and PPARγ. mdpi.com The flavone backbone serves as a scaffold that can be modified to enhance binding and activation of these receptors. The introduction of a fluorine atom at the 8-position could influence the electronic properties and conformation of the molecule, potentially affecting its interaction with the ligand-binding domains of PPARα and PPARγ. Computational modeling and in vitro binding and transactivation assays are necessary to elucidate the specific agonist or antagonist properties of this compound on these important metabolic regulators.

Estrogen Receptor (ERα and ERβ) Modulation and Selectivity

Estrogen receptors (ERα and ERβ) are key mediators of hormonal signaling and are important targets in the treatment of hormone-dependent cancers and other conditions. Flavonoids are well-known phytoestrogens, capable of binding to and modulating the activity of estrogen receptors. mdpi.com

A study on the endocrine-disrupting activities of flavones revealed that fluorination can significantly impact their estrogenic activity. mdpi.com Specifically, a novel synthetic flavone, 3-fluoro, 6,4′-dihydroxyflavone, was found to be a potent estrogen agonist with an EC50 value in the nanomolar range. mdpi.com This finding highlights the potential for fluorinated flavones to act as selective estrogen receptor modulators (SERMs).

The 8-fluoro substitution in this compound could similarly influence its binding affinity and functional activity at ERα and ERβ. The position of the fluorine atom can affect the molecule's interaction with the ligand-binding pocket of the receptors, potentially leading to subtype selectivity.

Table 2: Estrogenic Activity of a Synthetic Fluorinated Flavone

| Compound | ER Agonist Activity (EC50) |

|---|

| 3-fluoro, 6,4′-dihydroxyflavone | ~30 nM |

Data sourced from J.A.L. Brown et al. mdpi.com

Further research is needed to characterize the specific ERα and ERβ binding affinities and the agonist or antagonist profile of this compound to determine its potential therapeutic applications in hormone-related conditions.

Benzodiazepine (B76468) Receptor Interactions

The benzodiazepine receptor, a modulatory site on the GABAA receptor, is the target for a major class of anxiolytic and sedative drugs. nih.govsci-hub.seresearchgate.netnih.gov Flavonoids have been identified as a novel class of ligands for this receptor, with some synthetic derivatives exhibiting high-affinity binding. nih.govsci-hub.seresearchgate.netnih.gov

The flavone nucleus is considered a privileged scaffold for benzodiazepine receptor ligands. nih.govsci-hub.se Structure-activity relationship studies have shown that substituents on the flavone ring system can significantly alter binding affinity and pharmacological activity. While specific binding data for this compound are not available, the known interactions of other flavones with the benzodiazepine receptor suggest that it may also possess affinity for this site. The fluorine atom at the 8-position could potentially enhance binding through favorable interactions with the receptor's binding pocket. Radioligand binding assays would be necessary to determine the Ki value of this compound for the benzodiazepine receptor and to characterize its functional properties as an agonist, antagonist, or inverse agonist.

Cellular Pathway Interrogation

The pharmacological effects of flavonoids are often mediated through their interaction with various cellular signaling pathways. nih.govoregonstate.eduresearchgate.netresearchgate.netnih.govnih.gov These pathways regulate fundamental cellular processes such as proliferation, apoptosis, inflammation, and metabolism. While the specific cellular pathways modulated by this compound have not been fully elucidated, the known activities of other flavonoids provide a framework for potential mechanisms of action.

Flavonoids have been shown to modulate key signaling cascades, including:

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by flavonoids can lead to anti-cancer effects. researchgate.netnih.gov

MAPK Pathways (ERK, JNK, p38): These pathways are involved in a wide range of cellular responses, and their modulation by flavonoids can impact inflammation and cell fate. nih.gov

NF-κB Signaling Pathway: As a key regulator of inflammation and immune responses, the inhibition of this pathway by flavonoids contributes to their anti-inflammatory properties. mdpi.compreprints.org

The presence of the 8-fluoro substituent in this compound could influence its ability to interact with the protein kinases and transcription factors that are central to these pathways. dntb.gov.ua For example, the fluorine atom might enhance the compound's ability to inhibit a specific kinase or modulate the activity of a transcription factor. Comprehensive in vitro studies, such as kinase inhibition assays and reporter gene assays, are needed to map the specific cellular pathways targeted by this compound and to understand the molecular basis of its pharmacological activities.

Nitric Oxide Production Modulation in Cultured Cells

Analogues of 2-phenyl-4H-1-benzopyran-4-one, commonly known as flavones, have been investigated for their ability to modulate the production of nitric oxide (NO) in various cultured cell lines. The general findings from these studies indicate that the flavone structure is a viable scaffold for the inhibition of NO production, a key mediator in inflammatory processes. The anti-inflammatory activity of these compounds is often attributed to their ability to suppress the expression and activity of inducible nitric oxide synthase (iNOS).

The structure-activity relationship (SAR) of flavones in the context of NO inhibition has been a subject of considerable research. Studies have shown that the substitution pattern on the flavone backbone significantly influences the inhibitory potency. For instance, the presence and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the A and B rings can either enhance or diminish the anti-inflammatory and antioxidant activities. Specifically, hydroxyl groups at the C3' and C4' positions have been found to promote anti-inflammatory activity, while hydroxylation at the C8 and C5' positions, as well as a methoxy group at C4', may reduce this effect. nih.gov

While a broad range of substituted flavones have been evaluated, specific data on the 8-fluoro substituted analogue remains to be fully elucidated in the context of nitric oxide modulation. However, the existing body of research on other flavone derivatives suggests that halogen substitution could also play a role in altering the electronic and steric properties of the molecule, thereby influencing its biological activity. The table below summarizes the inhibitory effects of selected flavone analogues on nitric oxide production in cultured murine macrophages.

Table 1: Inhibition of Nitric Oxide Production by 2-phenyl-4H-1-benzopyran-4-one Analogues in LPS-stimulated RAW 264.7 Macrophages

| Compound | Substitution | IC50 (µM) for NO Inhibition | Reference |

|---|---|---|---|

| 3',4'-dihydroxyflavone | 3',4'-di-OH | 9.61 ± 1.36 | nih.gov |

| Luteolin (B72000) | 5,7,3',4'-tetra-OH | 16.90 ± 0.74 | nih.gov |

Mitochondrial Complex III Activity Perturbations

Recent investigations into the broader bioactivities of 2-phenyl-4H-1-benzopyran-4-one analogues have extended to their effects on mitochondrial function. The mitochondrial electron transport chain is a critical component of cellular energy production, and its disruption can have profound physiological consequences. Notably, certain flavone analogues have been identified as inhibitors of mitochondrial complex III (ubiquinol:cytochrome c oxidoreductase).

Inhibition of complex III can disrupt the electron flow, leading to a decrease in ATP synthesis and an increase in the production of reactive oxygen species (ROS). This activity highlights a distinct mechanism through which these compounds can exert cellular effects, separate from their well-documented anti-inflammatory properties.

Specifically, the flavones hispidulin (B1673257) and eupafolin have been reported to inhibit mitochondrial complex III. nih.gov This finding is significant as it opens up new avenues for understanding the pharmacological profile of this class of compounds and their potential applications in conditions where modulation of mitochondrial activity is desirable. The data from these findings are presented in the table below.

Table 2: Perturbation of Mitochondrial Complex III Activity by 2-phenyl-4H-1-benzopyran-4-one Analogues

| Compound | Specific Analogue | Observed Effect | Reference |

|---|---|---|---|

| 2-phenyl-4H-1-benzopyran-4-one Analogue | Hispidulin | Inhibition of Complex III | nih.gov |

| 2-phenyl-4H-1-benzopyran-4-one Analogue | Eupafolin | Inhibition of Complex III | nih.gov |

Structure Activity Relationship Sar Studies of 8 Fluoro 2 Phenyl 4h 1 Benzopyran 4 One and Its Derivatives

Impact of Fluorine Substitution at C-8 on Biological Activities

The introduction of a fluorine atom at the C-8 position of the benzopyran-4-one A-ring can significantly influence the electronic properties and biological activity of the flavone (B191248) scaffold. While direct comparative studies between 8-fluoro-2-phenyl-4H-1-benzopyran-4-one and its non-fluorinated parent compound are not extensively documented, research on related fluorinated flavonoids provides valuable insights. For instance, studies on derivatives of flavone-8-acetic acid (FAA), a known immunostimulatory agent, have explored the effect of fluorination on the A-ring. researchgate.net

In a study evaluating mono- and di-fluorinated analogues of FAA, a derivative featuring a fluorine atom at the C-7 position demonstrated notable biological effects. This suggests that fluorination on the A-ring is a viable strategy for modulating the activity of flavone derivatives. researchgate.net The C-8 position, being adjacent to C-7, is also a critical site for substitution. Research on other flavonoids has shown that the presence of halogen atoms, such as bromine and chlorine, at positions 6 and 8 can be beneficial for the inhibition of certain kinases like CK-2. mdpi.com This indicates that an electronegative substituent like fluorine at C-8 could play a significant role in the interaction of the molecule with biological targets.

Furthermore, the modification of flavonoids like quercetin (B1663063) and luteolin (B72000) with a fluoroanilino group at the C-8 position has been shown to enhance their antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (MRSA). scielo.br This enhancement is attributed to the inhibition of bacterial efflux pumps, a mechanism that can be influenced by the electronic and steric nature of the C-8 substituent. scielo.br These findings collectively suggest that the C-8 fluorine atom in this compound is likely to have a pronounced effect on its pharmacological profile, potentially enhancing its potency and modulating its mechanism of action compared to the non-fluorinated analogue.

Influence of Substituents on the Phenyl Ring at C-2 Position on Pharmacological Profiles

The B-ring, the 2-phenyl substituent, is a key determinant of the biological activity of flavonoids, and its substitution pattern can drastically alter the pharmacological profile. In a study of novel 3-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenyl-4H-chromen-4-one derivatives, a preliminary SAR analysis highlighted the importance of substituents on the C-2 phenyl ring for anti-inflammatory and antioxidant activities. nih.gov

The study revealed that the nature and position of the substituent on the phenyl ring were critical for activity. For instance, the presence of a hydroxyl group at the para-position (4'-position) of the phenyl ring was found to be favorable for activity. In contrast, a methoxy (B1213986) group at the same position resulted in a slight decrease in activity. The introduction of a chlorine atom at the para-position also yielded a compound with significant activity. These observations suggest that both hydrogen-bond donating and electron-withdrawing groups can positively influence the biological effects of these flavone derivatives. nih.gov

The following table summarizes the inhibitory activities of selected 8-substituted flavone derivatives against reactive oxygen species (ROS) and nitric oxide (NO) release in LPS-induced BV2 microglia cells, illustrating the impact of C-2 phenyl ring substitution. nih.gov

| Compound | C-2 Phenyl Substituent | ROS Inhibition (%) | NO Inhibition (%) |

| Flo1 | Unsubstituted | 45.3 | 55.2 |

| Flo2 | 4'-Hydroxy | 60.1 | 70.8 |

| Flo3 | 4'-Methoxy | 55.7 | 65.4 |

| Flo4 | 4'-Chloro | 58.9 | 68.7 |

Data sourced from a study on 3-methyl-8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-phenyl-4H-chromen-4-one derivatives. nih.gov

These findings are consistent with broader SAR principles for flavonoids, where hydroxylation patterns on the B-ring are known to be crucial for antioxidant and other biological activities. nih.gov The electronic nature of the substituents on the C-2 phenyl ring can affect the planarity of the molecule and its ability to interact with target proteins through various non-covalent interactions.

Role of Substitutions on the Benzopyran-4-one Core for Bioactivity Modulation

The benzopyran-4-one core structure, comprising the A and C rings, is fundamental to the biological activity of flavonoids. Key structural features of this core are known to be essential for various pharmacological effects. The carbonyl group at the C-4 position and the double bond between C-2 and C-3 are critical for the activity of many flavones. nih.gov The C4-keto group, for example, is often involved in hydrogen bonding with biological targets and contributes to the planarity of the molecule, which can facilitate intercalation with DNA or stacking interactions with amino acid residues in enzyme active sites. mdpi.com

Substitutions on the A-ring of the benzopyran-4-one core also play a significant role in modulating bioactivity. As discussed previously, halogen substitutions at positions 6 and 8 have been found to be advantageous for certain activities. mdpi.com Moreover, the presence and pattern of hydroxyl groups on the A-ring are critical. For instance, 5,7-dihydroxy substitution is a common feature in many biologically active flavonoids and is known to be important for their antioxidant and anti-inflammatory properties. nih.gov

The table below presents the antiproliferative activity of some benzopyran-4-one derivatives against the MDA-MB-231 cancer cell line, highlighting the effect of A-ring substitution. nih.gov

| Compound | A-Ring Substituent | IC50 (µM) |

| 5a | Unsubstituted | 5.2 |

| 5b | 5-Methoxy | 10.5 |

| 5c | 6-Methoxy | 8.9 |

| 5d | 7-Methoxy | 12.1 |

Data represents IC50 values against MDA-MB-231 cells for benzopyran-4-one-isoxazole hybrids. nih.gov

Conformational Analysis and Bioactivity Correlation for Fluoroflavones

The three-dimensional structure and conformational flexibility of a molecule are critical determinants of its interaction with biological targets. Flavones, including this compound, are generally considered to be planar molecules. This planarity arises from the extensive π-conjugation across the benzopyran-4-one system and the C-2 phenyl ring. This structural feature is often correlated with the ability of flavones to intercalate into DNA and to fit into the active sites of various enzymes.

Stereochemical Aspects of Activity in Related Flavonoid Structures

The core structure of this compound is planar and achiral, meaning it does not have any stereocenters and therefore does not exist as enantiomers or diastereomers. This is a common feature of most flavones. However, stereochemistry becomes a critical factor in other classes of flavonoids where the C-ring is not aromatic, such as flavanones and flavanols.

In flavanones, the C-ring is saturated at the C-2 and C-3 positions, and the C-2 position is a chiral center. Consequently, flavanones can exist as (S)- and (R)-enantiomers. The stereochemistry at this position has been shown to be crucial for their biological activity. For example, the different enantiomers of a flavanone (B1672756) can exhibit distinct interactions with chiral biological targets like enzymes and receptors, leading to differences in their pharmacological effects.

Similarly, in flavan-3-ols, both the C-2 and C-3 positions are chiral centers, leading to the possibility of multiple stereoisomers. The relative and absolute stereochemistry of these centers significantly impacts their biological properties, such as their antioxidant capacity and their ability to inhibit certain enzymes.

While stereochemistry is not an intrinsic feature of this compound itself, it is an important consideration for its potential hydrogenated derivatives or for more complex analogues that might be synthesized with chiral centers. Any such modifications would necessitate a thorough investigation of the stereochemical aspects of their activity.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Target Binding Affinity

Molecular docking is a computational method widely used in drug discovery to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is instrumental in understanding how a ligand, such as 8-fluoro-2-phenyl-4H-1-benzopyran-4-one, might interact with a macromolecular target, thereby predicting the strength and type of signal that may result.

Molecular docking simulations are pivotal in elucidating how flavone (B191248) derivatives bind to the active sites of enzymes. These simulations can identify key amino acid residues involved in the interaction and predict the binding energy, which correlates with inhibitory potency. For instance, studies on related benzopyran-4-one structures have identified them as inhibitors of enzymes like Protein Kinase C-ζ (PKC-ζ). nih.govnih.gov The analysis typically reveals that the binding is stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. nih.gov

In the context of this compound, docking studies would model the compound within an enzyme's active site to analyze its binding mode. The fluorine atom at the 8-position, due to its high electronegativity and ability to form hydrogen bonds or halogen bonds, could significantly influence the binding orientation and affinity compared to its non-fluorinated counterpart. The simulations would map out potential hydrogen bonds, van der Waals forces, and electrostatic interactions between the ligand and enzyme residues. nih.gov

| Flavonoid Derivative | Enzyme Target | Key Findings from Docking Analysis | Reference |

|---|---|---|---|

| Epicatechin gallate | Acetylcholinesterase (AChE) | Predicted binding energy of -10.42 kcal/mol, indicating strong potential inhibition. | nih.gov |

| Biochanin-A | Beta-secretase 1 (BACE-1) | Predicted binding energy of -9.81 kcal/mol, suggesting it as a potential inhibitor for Alzheimer's disease therapy. | nih.gov |

| 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones | Protein Kinase C-ζ (PKC-ζ) | Identified as isoform-selective inhibitors; the 3-hydroxy group was noted as a critical H-bond donor. | nih.gov |

Similar to enzymes, the interaction of flavones with cellular receptors can be effectively modeled using docking simulations. Flavonoids have been shown to interact with various receptors, including adenosine (B11128) receptors, the aryl hydrocarbon receptor (AhR), and orphan nuclear receptors like NR4A1. mdpi.comnih.govmdpi.comnih.gov These studies analyze the fit of the ligand within the receptor's ligand-binding domain (LBD) and identify the specific interactions that anchor the molecule.

For this compound, docking into a receptor's LBD would reveal how the molecule's structure, particularly the C-2 phenyl ring and the fluorine substituent, contributes to binding selectivity and affinity. nih.gov The analysis would detail the hydrogen bonds, hydrophobic interactions, and potential π-π stacking between the flavone rings and aromatic residues in the binding pocket. mdpi.com This information is crucial for understanding the compound's potential as a receptor agonist or antagonist. nih.gov

| Flavonoid/Isoflavone (B191592) | Receptor Target | Key Interactions and Findings | Reference |

|---|---|---|---|

| Hispidol (an aurone) | Adenosine A1 Receptor | Identified as a selective A1 receptor antagonist. | nih.govnih.gov |

| Genistein | Adenosine A1 Receptor | Binds to A1 receptors with a Ki of 12.6 µM. | nih.govnih.gov |

| Flavone | Aryl Hydrocarbon Receptor (AhR) | Docking studies show interactions with the PAS-B domain of the receptor. | mdpi.commdpi.com |

| Hydroxyflavones | Orphan Nuclear Receptor 4A1 (NR4A1) | Modeling studies identified interactions with amino acids in the ligand-binding pocket, with docking scores indicating binding potential. | mdpi.com |

Density Functional Theory (DFT) and Ab Initio Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. araproceedings.com It is a powerful tool for predicting a wide range of molecular properties, including electronic structure, reactivity, and conformational stability, from first principles. mdpi.comresearchgate.net

DFT calculations are employed to understand the electronic properties of this compound. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can determine the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. chemrxiv.org A smaller gap generally implies higher reactivity.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which visualize the charge distribution across the molecule and highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For this compound, the electronegative fluorine atom at the 8-position is expected to significantly influence the electron density distribution of the benzopyran ring system, thereby affecting its reactivity and interaction with biological targets. nih.gov

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | Predicts sites for electrophilic attack and antioxidant potential. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | Predicts sites for nucleophilic attack; important for understanding reaction mechanisms. nih.gov |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity, kinetic stability, and optical properties. chemrxiv.org |

| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts reactive sites for electrophilic and nucleophilic attack. | Crucial for understanding drug-receptor interactions and non-covalent bonding. nih.govresearchgate.net |

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. DFT and ab initio methods are used to perform conformational analysis, identifying the most stable (lowest energy) conformations of a molecule. nih.gov For the flavone scaffold, these calculations can determine the planarity of the ring system and the rotational barrier of the C-2 phenyl ring. researchgate.net

Studies on substituted flavones have shown that the position of a substituent can dramatically affect the molecule's stability. For example, DFT calculations on hydroxyflavones revealed that the 8-hydroxy isomer is the least stable compared to other positional isomers. mdpi.com A similar analysis for this compound would provide its energetic profile, revealing the relative stabilities of different conformers and the energy barriers for conversion between them. This information is vital as the biologically active conformation may not always be the lowest energy state. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluoroflavones

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are expressed as mathematical equations that relate molecular descriptors (numerical representations of chemical properties) to activity. nih.gov

For a series of fluoroflavones, a QSAR model could be developed to predict their activity against a specific biological target. The process involves:

Data Collection: Assembling a dataset of fluoroflavones with experimentally measured biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic (e.g., partial charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Building: Using statistical methods like multiple linear regression or partial least squares to build a model that correlates the descriptors with the observed activity. mdpi.com

Validation: Rigorously validating the model's predictive power using internal and external test sets of compounds. plos.org

A validated QSAR model for fluoroflavones could predict the biological activity of this compound and guide the synthesis of new derivatives with enhanced potency by identifying the key structural features that govern activity. nih.govresearchgate.net

| Biological Activity Studied | Key Descriptors Identified | Statistical Quality of Model | Reference |

|---|---|---|---|

| Cytotoxicity against HeLa cells | LUMO energy (ELUMO) and net charges on the C6 atom (QC6). | R2=0.852 (training set), Rpred2=0.738 (test set). | nih.gov |

| Anti-HBV Activity | Predictors included x4a (a 2D descriptor) and qed (quantitative estimate of drug-likeness). | Adjusted-R2=0.85, Q2=0.90. | plos.org |

| Anticancer (Tankyrase inhibition) | 3D-QSAR field points representing steric and electrostatic properties. | r2=0.89, q2=0.67. | researchgate.net |

| Antioxidant Activity (DPPH assay) | 3D-QSAR model indicated steric interactions were dominant. | r2=0.936, q2=0.869. | mdpi.com |

Advanced Spectroscopic Characterization Techniques for 8 Fluoro 2 Phenyl 4h 1 Benzopyran 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number and type of hydrogen atoms in a molecule. For 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one, the spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons on the benzopyran ring system and the pendant phenyl group will resonate in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm, while the lone olefinic proton (H-3) will appear as a characteristic singlet further upfield in the aromatic region.

The fluorine atom at the C-8 position significantly influences the signal of the adjacent proton, H-7, through spin-spin coupling. This would result in a more complex splitting pattern for H-7, likely a doublet of doublets. The protons of the unsubstituted phenyl group would show characteristic multiplets corresponding to ortho, meta, and para positions.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| H-3 | ~6.8-7.0 | Singlet (s) |

| Aromatic Protons | ~7.3-8.2 | Multiplets (m), Doublets (d), Doublet of Doublets (dd) |

| H-5 | Downfield aromatic region | Doublet of Doublets (dd) |

| H-6 | Mid aromatic region | Multiplet (m) |

| H-7 | Mid aromatic region | Doublet of Doublets (dd) |

| H-2', H-6' (ortho) | Aromatic region | Multiplet (m) or Doublet of Doublets (dd) |

| H-3', H-4', H-5' (meta, para) | Aromatic region | Multiplet (m) |

Note: The exact chemical shifts (ppm) and coupling constants (J) are determined experimentally.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify their chemical environments. The molecule this compound has 15 carbon atoms, and due to molecular asymmetry, 15 distinct signals are expected in the ¹³C NMR spectrum.

The carbonyl carbon (C-4) is the most deshielded and will appear at the lowest field, typically in the range of δ 175-185 ppm. libretexts.org Carbons directly bonded to the electronegative oxygen and fluorine atoms will also be significantly deshielded. The C-F bond will result in a large one-bond coupling constant (¹JCF), making the C-8 signal a doublet. Smaller two- and three-bond C-F couplings may also be observed for neighboring carbons (C-7, C-8a).

Table 2: Expected ¹³C NMR Signal Assignments for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C-4 (C=O) | ~175-185 | Carbonyl carbon, low intensity |

| C-2, C-8a, C-9 | ~150-165 | Carbons bonded to oxygen or in aromatic system |

| C-8 (C-F) | ~150-160 | Signal split into a doublet due to C-F coupling |

| Aromatic & Olefinic Carbons | ~105-140 | Includes C-3, C-4a, C-5, C-6, C-7, and phenyl ring carbons |

Note: Assignments are predictive and require experimental verification.

While 1D NMR provides essential information, 2D NMR experiments are crucial for unambiguously assigning all signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In the spectrum of this compound, COSY would show correlations between H-5, H-6, and H-7 on the benzopyran ring, as well as among the protons on the C-2 phenyl ring, confirming their neighboring relationships. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu It is invaluable for definitively assigning carbon signals that bear a proton, such as C-3, C-5, C-6, C-7, and the carbons of the phenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). youtube.com This powerful technique helps to piece together the entire molecular framework. For instance, a correlation from the H-3 proton to the carbonyl carbon (C-4) and to C-2 would confirm the core structure. Correlations from H-7 to the fluorine-bearing C-8 would further solidify the assignment of the fluorinated ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₅H₉FO₂, HRMS would be used to confirm this composition.

The theoretical exact mass of the [M+H]⁺ ion would be calculated, and the experimental value obtained from the HRMS instrument would be compared to it. A close match between the theoretical and experimental mass provides unequivocal evidence for the correct molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

In Electron-Impact Mass Spectrometry (EIMS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. ruc.dk The resulting fragmentation pattern is a reproducible "fingerprint" that can be used to identify the compound and deduce its structure.

For flavone-type structures, a prominent molecular ion (M⁺˙) peak is typically observed due to the stability of the aromatic system. A characteristic fragmentation pathway for flavones is the Retro-Diels-Alder (RDA) reaction, which cleaves the central pyran ring. libretexts.org Other common fragmentations include the loss of small, stable molecules like carbon monoxide (CO). The presence of the fluorine atom and the phenyl group will influence the fragmentation, leading to characteristic ions.

Table 3: Plausible EIMS Fragmentation Ions for this compound

| Ion | Plausible Origin |

| [M]⁺˙ | Molecular ion |

| [M-CO]⁺˙ | Loss of carbon monoxide from the pyranone ring |

| [M-H]⁺ | Loss of a hydrogen atom |

| [C₈H₅O]⁺ | Phenylacetylene cation from RDA fragmentation |

| [C₇H₄FO]⁺ | Fluorobenzoyl cation from RDA fragmentation |

| [C₆H₅]⁺ | Phenyl cation |

Note: The relative abundance of these fragments is determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes the excitation of molecules to a higher vibrational state. Specific bonds and functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular fingerprint.

Density Functional Theory (DFT) calculations are a common method for predicting the vibrational spectra of molecules and show good agreement with experimental results. The analysis of the parent compound, flavone (B191248), reveals characteristic vibrational modes that are influenced by the substitution of a fluorine atom at the 8-position.

Key IR Absorption Bands for this compound:

C=O Stretching: The carbonyl group of the γ-pyrone ring is expected to show a strong absorption band in the region of 1650-1630 cm⁻¹. This is a highly characteristic band for flavones.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic rings (A and B rings) typically appear in the 1615-1450 cm⁻¹ region. Multiple bands are often observed due to the complex nature of these vibrations.

C-O-C Stretching: The ether linkage within the heterocyclic C ring gives rise to asymmetric and symmetric stretching vibrations. The asymmetric C-O-C stretching is typically observed around 1250-1180 cm⁻¹, while the symmetric stretch may appear at a lower frequency.

C-F Stretching: The carbon-fluorine bond is known to produce a strong absorption band in the fingerprint region of the IR spectrum, generally in the range of 1100-1000 cm⁻¹. This band would be a key indicator of the fluorination of the flavone structure.

Aromatic C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are expected in the 900-675 cm⁻¹ region, and their specific frequencies can provide information about the substitution pattern of the aromatic rings.

| Functional Group | Vibrational Mode | Estimated Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Carbonyl) | Stretching | 1645 - 1635 | Strong |

| Aromatic C=C | Stretching | 1610 - 1450 | Medium to Strong |

| C-O-C (Ether) | Asymmetric Stretching | 1240 - 1190 | Strong |

| C-F (Aromatic) | Stretching | 1080 - 1030 | Strong |

| Aromatic C-H | Out-of-plane Bending | 900 - 750 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of UV or visible light. In flavonoids, the UV-Vis spectrum is characterized by two major absorption bands, referred to as Band I and Band II. mdpi.com

Band I , which appears at a longer wavelength (typically 300-380 nm), is associated with the electronic transitions in the cinnamoyl system, which encompasses the B-ring and the heterocyclic C-ring.

Band II , found at a shorter wavelength (typically 240-280 nm), is attributed to the electronic transitions of the benzoyl system, corresponding to the A-ring. nih.govmdpi.com

The position and intensity of these bands are sensitive to the substitution pattern on the flavonoid skeleton. The introduction of a fluorine atom, an auxochrome, at the 8-position of the A-ring is expected to cause shifts in the absorption maxima (λmax). Time-dependent density functional theory (TD-DFT) is a reliable method for predicting the electronic spectra of such molecules. mdpi.com

For this compound, the electronic transitions are primarily of the π → π* type, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The presence of the carbonyl group also allows for n → π* transitions, which are typically of lower intensity and may be obscured by the more intense π → π* bands.

The main electronic transitions contributing to the UV-Vis spectrum are expected to involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In flavones, these orbitals are typically delocalized over the entire conjugated system. The fluorine substituent, being electron-withdrawing, can influence the energy levels of these molecular orbitals, leading to shifts in the absorption bands.

| Absorption Band | Associated System | Estimated λmax (nm) | Electronic Transition Type | Contributing Orbitals |

|---|---|---|---|---|

| Band I | B-ring cinnamoyl | 305 - 315 | π → π | HOMO → LUMO |

| Band II | A-ring benzoyl | 250 - 260 | π → π | HOMO-1 → LUMO, etc. |

Derivatives and Analogues of 8 Fluoro 2 Phenyl 4h 1 Benzopyran 4 One

Design and Synthesis of Novel Fluorinated Flavone (B191248) Analogues Based on the 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one Scaffold

The design of novel analogues based on the 8-fluoroflavone scaffold focuses on leveraging the unique properties of the fluorine atom at the C-8 position while introducing other functional groups to modulate biological activity. The fluorine atom can alter the electronic environment of the A-ring and influence the molecule's interaction with biological targets. Synthetic strategies for fluorinated flavonoids generally fall into two categories: building the scaffold from fluorinated precursors or direct fluorination of a pre-existing flavone.

A common and versatile method for synthesizing flavones is the Allan-Robinson reaction or the Baker-Venkataraman rearrangement. For 8-fluoroflavone analogues, a typical synthesis would commence with a suitably substituted 2-hydroxyacetophenone (B1195853). Specifically, starting with 2'-hydroxy-3'-fluoroacetophenone, reaction with a substituted benzoyl chloride would yield an ester intermediate. This intermediate then undergoes the Baker-Venkataraman rearrangement in the presence of a base (like pyridine (B92270) or potassium hydroxide) to form a 1,3-diketone, which upon acid-catalyzed cyclization (dehydration) affords the desired 8-fluoroflavone derivative. This modular approach allows for the introduction of various substituents on the B-ring by choosing different benzoyl chlorides.

Another established route involves the oxidative cyclization of fluorinated chalcone (B49325) precursors. For instance, a 2'-hydroxy-3'-fluorochalcone can be synthesized via the Claisen-Schmidt condensation of 2'-hydroxy-3'-fluoroacetophenone with a substituted benzaldehyde (B42025). Subsequent treatment of the chalcone with a cyclizing agent, such as selenium dioxide in a suitable solvent, can yield the 8-fluoroflavone scaffold. researchgate.net The choice of benzaldehyde in the initial step determines the substitution pattern on the B-ring of the final product.

The primary design rationale for creating these analogues is to enhance properties like potency and selectivity. The introduction of fluorine is known to increase metabolic stability and lipophilicity, which can improve bioavailability. mdpi.com Further modifications are designed based on structure-activity relationship (SAR) studies of flavonoids, which often involve adding hydroxyl, methoxy (B1213986), or other functional groups to the B-ring to optimize interactions with specific enzymes or receptors.

Hybrid Compounds Incorporating the this compound Moiety with Other Pharmacophores

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced affinity, better selectivity, or a dual mode of action. The 8-fluoroflavone moiety, with its established biological relevance, is an attractive candidate for creating such hybrid compounds. The C-8 position on the flavone A-ring is a known site for substitution to create bioactive derivatives.

One approach involves creating hybrids with nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. For example, Mannich reactions can be employed to introduce aminomethyl groups at various positions on the flavone nucleus. Specifically, derivatization at the 8-position of the chromone (B188151) moiety has been used to create flavone Mannich base derivatives. This strategy could be applied to an 8-fluoro-hydroxyflavone precursor to link it with pharmacophores like piperazine (B1678402) or piperidine (B6355638), which are known to be important in developing kinase inhibitors.

Another successful hybridization strategy involves the use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the flavone scaffold to other molecules via a stable 1,2,3-triazole ring. A propargyl group could be introduced onto a hydroxyl-substituted 8-fluoroflavone, which can then be reacted with an azide-bearing pharmacophore. This method has been used to create flavone-triazole-isatin hybrids and other complex molecules with potential anticancer activities.

The synthesis of benzopyran-4-one-isoxazole conjugates represents another promising avenue. mdpi.com This involves modifying the 3-position of the benzopyran-4-one core and reacting it with substituted isoxazole (B147169) derivatives. Applying this to an 8-fluorobenzopyran-4-one starting material could generate novel hybrids combining the properties of both moieties. The isoxazole ring is a key component in several anti-inflammatory and anticancer drugs.

The goal of these hybrid compounds is often to target multiple pathways involved in a disease. For instance, a hybrid of an 8-fluoroflavone and another known anticancer agent could potentially overcome drug resistance or reduce toxicity by acting on different cellular targets simultaneously.

Systematic Chemical Modification Strategies for Enhanced Bioactivity and Selectivity

Systematic chemical modification of the this compound scaffold is guided by established structure-activity relationship (SAR) principles for flavonoids. The aim is to fine-tune the molecule's properties to maximize its therapeutic effect and minimize off-target effects.

Key SAR Insights for Flavonoids:

Hydroxylation: The number and position of hydroxyl groups are critical for many biological activities, particularly antioxidant and anticancer effects. Hydroxyl groups on the B-ring, especially a catechol (3',4'-dihydroxy) pattern, are often associated with strong radical scavenging activity.

C2-C3 Double Bond: The double bond in the C-ring, in conjugation with the 4-carbonyl group, is important for the planarity of the molecule and is often required for significant activity as a kinase inhibitor.

Halogenation: The introduction of halogens can significantly impact bioactivity. Studies have shown that the presence of halogen atoms like bromine and chlorine at positions 6 and 8 of the A-ring can be beneficial for the inhibition of certain kinases, such as Casein Kinase 2 (CK-2). encyclopedia.pub

Modification Strategies for the 8-Fluoroflavone Scaffold:

B-Ring Substitution: Based on general SAR, introducing hydroxyl or methoxy groups at the 3', 4', and 5' positions of the B-ring is a primary strategy. A 4'-hydroxy group, for instance, is often beneficial for activity. The 8-fluoro group on the A-ring could work synergistically with these B-ring substituents to enhance potency.

A-Ring Modification: While the 8-position is fixed with fluorine, other positions on the A-ring (e.g., C-5, C-6, C-7) can be modified. Adding a hydroxyl group at the C-5 or C-7 position is a common strategy in flavonoid chemistry to enhance interactions with biological targets. The 7-hydroxy-benzopyran-4-one moiety, for example, is considered a key pharmacophore for PPARα and PPARγ dual agonists. mdpi.com

C-Ring Modification: Modifications at the C-3 position of the chromone ring can also modulate activity. For example, the addition of a hydroxyl group (to form a flavonol) or small alkyl groups can influence the molecule's interaction with enzymes.

| Modification Site | Functional Group | Rationale for Enhanced Bioactivity |

|---|---|---|

| B-Ring (C-3', C-4') | -OH (Dihydroxy) | Increases antioxidant activity; enhances interaction with kinase active sites. |

| B-Ring (C-4') | -OCH3 | Increases metabolic stability and lipophilicity compared to -OH. |

| A-Ring (C-7) | -OH | Key pharmacophoric feature for certain receptor agonists (e.g., PPARs). mdpi.com |

| A-Ring (C-6) | -Cl, -Br | May enhance kinase inhibitory activity, potentially synergistic with C-8 fluorine. encyclopedia.pub |

| C-Ring (C-3) | -OH | Converts flavone to flavonol, often altering the activity profile and target specificity. |

Comparison with Other Fluorinated Chromone/Flavone Derivatives (e.g., 6-Fluoro-2-phenyl-4H-1-benzopyran-4-one)

Comparing 8-fluoroflavone with its isomers, such as 6-fluoroflavone (B74384), provides insight into how the position of the fluorine atom on the A-ring influences biological activity. The electronic and steric effects of the fluorine substituent change depending on its location, leading to differences in how the molecules interact with biological targets.

6-Fluoro-2-phenyl-4H-1-benzopyran-4-one (6-Fluoroflavone):

Synthesis: 6-Fluoroflavone can be synthesized from 1-(5-fluoro-2-hydroxyphenyl)-3-phenylpropen-1-one, which is a fluorinated chalcone intermediate. researchgate.net

Biological Activity: Analogues of 6-fluoroflavone have demonstrated notable biological potential. For example, 6-fluoroflavanone showed antiviral activity against Human Rhinovirus (HRV) strains. researchgate.net Furthermore, in silico molecular docking studies have identified 6-fluoro-3'-hydroxyflavone as a compound with a high binding affinity for Aurora Kinase B, a target in cancer therapy. nih.gov Research has also shown that fluorination at the 5-, 6-, and 7-positions of flavonols can lead to enhanced cytotoxicity against human prostate cancer cells compared to the non-fluorinated parent compounds. nih.gov

This compound (8-Fluoroflavone):

Biological Activity: The activity of 8-fluoroflavone derivatives is suggested by SAR studies on related compounds. The presence of a halogen at the C-8 position has been specifically linked to the inhibition of protein kinases like CK-2. encyclopedia.pub This suggests that 8-fluoroflavone and its analogues could be promising as kinase inhibitors.

Comparative Analysis: The key difference between the 6-fluoro and 8-fluoro isomers lies in the position of the electron-withdrawing fluorine atom on the A-ring.

A fluorine at the C-6 position is para to the C-9 oxygen atom of the pyranone ring and meta to the C-5 carbon.

A fluorine at the C-8 position is ortho to the C-7 carbon and the C-9 oxygen atom.

This positional difference can lead to distinct biological profiles. The proximity of the fluorine atom at C-8 to the heterocyclic C-ring could have a more pronounced influence on the conformation and electronic properties of that region of the molecule compared to a more distant C-6 fluorine. While direct comparative studies are limited, the available data suggests that both scaffolds are promising starting points for drug discovery, but they may have different optimal targets. For instance, the reported antiviral activity of 6-fluoroflavanone and the potential kinase inhibitory role for 8-haloflavones indicate that positional isomerism is a critical factor in determining the therapeutic application of fluorinated flavones.

| Feature | 6-Fluoroflavone Derivatives | 8-Fluoroflavone Derivatives |

|---|---|---|

| Reported/Potential Activity | Antiviral (6-fluoroflavanone) researchgate.net; Potential anticancer via Aurora Kinase B inhibition (6-fluoro-3'-hydroxyflavone). nih.gov | Potential kinase inhibition (based on SAR of 8-haloflavones). encyclopedia.pub |

| Positional Influence | Fluorine is para to the pyranone ring oxygen. | Fluorine is ortho to the pyranone ring oxygen, potentially exerting a stronger local electronic/steric effect. |

| General SAR Context | Fluorination at positions 5, 6, and 7 of flavonols enhanced cytotoxicity in some studies. nih.gov | Halogenation at position 8 is beneficial for inhibition of certain kinases (e.g., CK-2). encyclopedia.pub |

Preclinical Efficacy in Relevant Biological Models Non Human

Anti-inflammatory Efficacy in Established Animal Models (e.g., Carrageenan-Induced Paw Edema)

Direct studies evaluating the anti-inflammatory efficacy of 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one using the carrageenan-induced paw edema model in animals have not been identified in a comprehensive review of the scientific literature. This model is a standard method for screening potential anti-inflammatory drugs. mdpi.com

However, the broader class of flavonoids, to which this compound belongs, is well-known for its anti-inflammatory properties. nih.gov For instance, certain alkoxyflavonols have demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases. nih.gov The introduction of a fluorine atom into the flavonoid structure can modulate its biological activity, potentially enhancing its anti-inflammatory effects. While no specific data is available for this compound, the general anti-inflammatory potential of the flavonoid scaffold suggests that this compound could warrant investigation in such models.

Antimicrobial Efficacy in Animal Models of Infection (where applicable for related compounds)

There is currently no available data from in vivo animal models of infection specifically for this compound. The evaluation of antimicrobial efficacy in animal models is a critical step in the development of new anti-infective agents.

Flavonoids as a class have been extensively studied for their antimicrobial properties against a wide range of pathogens. nih.govmdpi.com Their mechanisms of action are varied and can include inhibition of bacterial enzymes, disruption of microbial membranes, and interference with biofilm formation. mdpi.com The structure of the flavonoid plays a crucial role in its antimicrobial activity, with the substitution pattern on the aromatic rings being a key determinant. longdom.org Halogenation, including fluorination, of the flavonoid core is a known strategy to enhance antimicrobial potency. nih.gov For example, some synthetic flavone (B191248) analogues with halogen substitutions have shown promising antimicrobial activity. longdom.org While in vivo data for this compound is absent, the known antimicrobial activities of related flavonoids suggest that it could be a candidate for future in vivo studies.

Cytotoxicity Studies in Non-Mammalian Models (e.g., Brine Shrimp, Artemia salina)

Specific cytotoxicity data for this compound in non-mammalian models such as the brine shrimp (Artemia salina) lethality assay is not available in the published literature. The brine shrimp lethality assay is a simple, rapid, and low-cost preliminary screening tool for assessing the cytotoxicity of chemical compounds. nih.gov

This bioassay is widely used for the preliminary evaluation of toxicity of natural product extracts and synthetic compounds. nih.govresearchgate.net The assay determines the concentration of a substance that is lethal to 50% of the brine shrimp nauplii (LC50). While this assay does not provide specific mechanisms of toxicity, it is a useful indicator of general toxicity and potential cytotoxic activity that may warrant further investigation in more specific models. researchgate.net Given the lack of data for this compound, its cytotoxic potential in this and other non-mammalian models remains to be determined.

Assessment of Pesticidal Activity in Agricultural Pest Models

There are no specific studies reporting the assessment of pesticidal activity of this compound in agricultural pest models.

Flavonoids, as a diverse group of plant secondary metabolites, are known to play a role in plant defense against herbivores and pathogens, and many have been investigated for their insecticidal properties. nih.govmdpi.com The modes of action of flavonoids as insecticides can include feeding deterrence, disruption of insect development, and enzymatic inhibition. nih.gov The introduction of fluorine into organic molecules is a common strategy in the development of agrochemicals to enhance their efficacy and metabolic stability. researchgate.net Therefore, fluorinated flavonoids such as this compound could theoretically possess pesticidal properties. However, without empirical data from relevant agricultural pest models, this remains speculative.

Q & A

Q. What are the recommended synthetic protocols for 8-Fluoro-2-phenyl-4H-1-benzopyran-4-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of fluorinated benzopyran-4-one derivatives typically involves multi-step reactions, including cyclization and halogenation. For example:

- Step 1: Start with a substituted chalcone precursor. Fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .

- Step 2: Cyclization via acid catalysis (e.g., H₂SO₄ or polyphosphoric acid) to form the benzopyranone core.